2-hydroxy-3-methyl-1H-quinolin-4-one

Catalog No.
S8058738
CAS No.
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydroxy-3-methyl-1H-quinolin-4-one

Product Name

2-hydroxy-3-methyl-1H-quinolin-4-one

IUPAC Name

2-hydroxy-3-methyl-1H-quinolin-4-one

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-6-9(12)7-4-2-3-5-8(7)11-10(6)13/h2-5H,1H3,(H2,11,12,13)

InChI Key

UQAOPJGHDFCPDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C2C1=O)O

Isomeric SMILES

CC1=C(NC2=CC=CC=C2C1=O)O

2-Hydroxy-3-methyl-1H-quinolin-4-one, also known as 3-hydroxy-2-methylquinolin-4(1H)-one, is a heterocyclic organic compound belonging to the quinoline family. Its molecular formula is C10H9NO2, and it contains a hydroxyl group at the second position and a methyl group at the third position of the quinoline ring. This compound is characterized by its unique structure, which contributes to its diverse chemical reactivity and biological activities.

  • Oxidation: The hydroxyl group can be oxidized to form a quinone derivative. Common reagents for this transformation include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: The keto group can be reduced to form a dihydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Electrophilic substitution can occur at the aromatic ring, allowing for the introduction of various substituents such as halogens or nitro groups, depending on the electrophile used and the reaction conditions .

Research indicates that 2-hydroxy-3-methyl-1H-quinolin-4-one exhibits notable biological activities, including:

  • Antioxidant Properties: It has been identified as a potential antioxidant, capable of counteracting reactive oxygen species in biological systems .
  • Enzyme Inhibition: This compound can inhibit specific enzymes by binding to their active sites. For instance, it is known to interact with 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase, an enzyme involved in metabolic pathways .

The synthesis of 2-hydroxy-3-methyl-1H-quinolin-4-one can be achieved through various methods:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors such as 2-methyl-3-nitrobenzoic acid with aniline in the presence of dehydrating agents like polyphosphoric acid. This reaction typically requires heating to promote cyclization.
  • One-Pot Syntheses: Recent advancements have led to one-pot synthesis methods that simplify the process while maintaining high yields and purity .
  • Industrial Production: In industrial settings, optimized conditions such as continuous flow reactors and precise temperature control are employed to enhance yield and scalability.

2-Hydroxy-3-methyl-1H-quinolin-4-one has several applications across various fields:

  • Pharmaceuticals: Its antioxidant and enzyme inhibitory properties make it a candidate for drug development, particularly in treatments targeting oxidative stress-related diseases.
  • Chemical Synthesis: The compound serves as an important intermediate in the synthesis of other biologically active molecules and functional materials .

Studies on the interactions of 2-hydroxy-3-methyl-1H-quinolin-4-one with biological targets reveal its potential in medicinal chemistry. For example, research has shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating diseases such as cancer and infections caused by resistant bacteria .

Several compounds share structural similarities with 2-hydroxy-3-methyl-1H-quinolin-4-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Methylquinolin-4(1H)-oneLacks the hydroxyl group at the second positionSimpler structure with less biological activity
3-Hydroxyquinolin-4(1H)-oneLacks the methyl group at the third positionDifferent reactivity due to absence of methyl group
4-HydroxyquinolineLacks both hydroxyl and methyl groupsDifferent chemical properties
2-Methyl-4-quinoloneLacks hydroxyl group at position threeDifferent keto configuration

Uniqueness

The uniqueness of 2-hydroxy-3-methyl-1H-quinolin-4-one lies in its combination of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This specific arrangement allows for unique interactions within biological systems and contributes to its potential applications in pharmaceuticals and chemical synthesis .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

175.063328530 g/mol

Monoisotopic Mass

175.063328530 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-08-28

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